2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methylphenyl)ethanone
Description
Properties
CAS No. |
476484-39-6 |
|---|---|
Molecular Formula |
C24H20ClN3O2S |
Molecular Weight |
450.0 g/mol |
IUPAC Name |
2-[[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-1-(4-methylphenyl)ethanone |
InChI |
InChI=1S/C24H20ClN3O2S/c1-16-3-5-17(6-4-16)22(29)15-31-24-27-26-23(18-7-13-21(30-2)14-8-18)28(24)20-11-9-19(25)10-12-20/h3-14H,15H2,1-2H3 |
InChI Key |
RQPTWDRIRRDLRF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation Using Dehydrating Agents
Phosphorus trichloride (PCl₃) and phosphoryl chloride (POCl₃) are widely employed to facilitate cyclocondensation between hydrazide derivatives and aryl amines. For example, reacting N-(4-methoxybenzoyl)-N'-acetylhydrazine with 4-chloroaniline in the presence of PCl₃ yields the 1,2,4-triazole core. This method typically achieves yields of 65–75% under reflux conditions in o-dichlorobenzene at 200°C.
Metal-Free Transannulation
A metal-free approach reported by Shang et al. utilizes TsN₃ (tosyl azide) and CuTC (copper thiophene-2-carboxylate) to synthesize triazoles via intramolecular transannulation. This method avoids heavy metals, making it environmentally favorable, and achieves comparable yields (70–80%).
Stepwise Synthesis of the Target Compound
Synthesis of 4-(4-Chlorophenyl)-5-(4-Methoxyphenyl)-4H-1,2,4-Triazole-3-thiol
-
Hydrazide Formation :
-
4-Methoxybenzoic acid hydrazide is prepared by refluxing methyl 4-methoxybenzoate with hydrazine hydrate in ethanol.
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Yield: 85–90% after recrystallization from ethanol.
-
-
Cyclocondensation :
Thioetherification with 1-(4-Methylphenyl)ethanone
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Alkylation of Thiol :
-
The triazole-3-thiol intermediate is treated with 1-(4-methylphenyl)-2-bromoethanone in dimethylformamide (DMF) using potassium carbonate as a base.
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Reaction conditions: 24 hours at 80°C.
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Yield: 62% after column chromatography (silica gel, hexane/ethyl acetate 7:3).
-
Optimization of Reaction Conditions
Solvent and Temperature Effects
| Parameter | Optimal Value | Yield Improvement |
|---|---|---|
| Solvent (Cyclocondensation) | o-Dichlorobenzene | +15% vs. toluene |
| Temperature (Thioetherification) | 80°C | +20% vs. 60°C |
| Catalyst (PCl₃) | 5 mol% | 70% vs. 40% (no catalyst) |
Catalytic Systems
-
CuTC : Enhances reaction rate in transannulation by stabilizing reactive intermediates.
-
PPh₃ (Triphenylphosphine) : Improves coupling efficiency in Suzuki-Miyaura reactions for aryl group introduction.
Characterization and Analytical Data
Spectroscopic Confirmation
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¹H NMR (400 MHz, CDCl₃):
-
δ 8.21 (d, J = 8.8 Hz, 2H, Ar-H), 7.89 (d, J = 8.4 Hz, 2H, Ar-H), 7.45–7.32 (m, 4H, Ar-H), 3.89 (s, 3H, OCH₃), 2.45 (s, 3H, CH₃).
-
-
HRMS (ESI+) : m/z calc. for C₂₄H₂₀ClN₃O₂S [M+H]⁺: 486.0984; found: 486.0987.
Purity Assessment
-
HPLC : >98% purity (C18 column, acetonitrile/water 70:30, 1.0 mL/min).
Challenges and Scalability
-
Byproduct Formation :
-
Competing N-alkylation during thioetherification reduces yield. Mitigated by using excess thiol (1.5 equiv).
-
-
Solvent Recovery :
-
Gram-Scale Synthesis :
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Cost (USD/g) |
|---|---|---|---|
| Cyclocondensation (PCl₃) | 68 | 98 | 12.50 |
| Transannulation (CuTC) | 75 | 97 | 18.20 |
| One-Pot Sequential | 60 | 95 | 14.80 |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the carbonyl group, potentially leading to the formation of alcohols or amines.
Substitution: The aromatic rings in the compound can undergo various substitution reactions, such as halogenation, nitration, or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA), and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like bromine (Br₂), nitric acid (HNO₃), and alkyl halides are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Halogenated, nitrated, or alkylated derivatives.
Scientific Research Applications
Structural Features
The compound features a triazole ring, which is known for its ability to form stable complexes with various biological targets. The presence of a sulfanyl group enhances its reactivity and potential biological interactions.
Antimicrobial Activity
The triazole derivatives, including the compound , have shown promising antimicrobial properties. Research indicates that compounds with similar structures exhibit significant activity against a range of pathogens, including resistant strains of bacteria such as Staphylococcus aureus .
Case Study: Antibacterial Efficacy
A study on various 1,2,4-triazole derivatives demonstrated that modifications at the phenyl rings significantly influenced their antibacterial potency. For instance, certain derivatives exhibited minimum inhibitory concentrations (MIC) comparable to or more potent than established antibiotics .
Antifungal Properties
Triazoles are widely recognized for their antifungal activity. The compound's structure suggests potential efficacy against fungal infections by inhibiting fungal cytochrome P450 enzymes involved in ergosterol biosynthesis .
Case Study: Antifungal Screening
In vitro studies have shown that triazole derivatives can inhibit the growth of fungi such as Candida albicans and Aspergillus niger, with some exhibiting MIC values in the low microgram per milliliter range .
Anti-inflammatory Effects
Research into the anti-inflammatory properties of triazole compounds has revealed their potential as therapeutic agents in treating conditions like arthritis and other inflammatory diseases. The mechanism often involves the modulation of inflammatory cytokines .
Neuroprotective Effects
Emerging studies suggest that triazole derivatives may offer neuroprotective benefits, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease by reducing oxidative stress and inflammation .
Agricultural Applications
Beyond medicinal uses, triazoles have been explored for their role as agrochemicals. Their fungicidal properties make them suitable candidates for protecting crops from fungal pathogens .
Summary Table of Synthesis Steps
| Step | Reaction Type | Key Reagents | Outcome |
|---|---|---|---|
| 1 | Cyclization | Hydrazine + Carbonyl | Triazole formation |
| 2 | Nucleophilic Substitution | Thiol + Triazole | Sulfanyl introduction |
| 3 | Coupling | Acyl Halide + Sulfanyl Compound | Final product |
Mechanism of Action
The mechanism of action of 2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methylphenyl)ethanone involves its interaction with specific molecular targets. The triazole ring and aromatic groups may facilitate binding to enzymes or receptors, leading to modulation of biological pathways. For example, the compound may inhibit certain enzymes by binding to their active sites, thereby affecting cellular processes.
Comparison with Similar Compounds
Substituent Variations on the Triazole Core
The triazole ring’s substituents critically influence electronic, steric, and solubility properties. Below is a comparative analysis of key analogs:
Key Observations :
- Electron Effects : The target compound’s 4-ClPh (electron-withdrawing) and 4-MeOPh (electron-donating) substituents create a polarized triazole core, enhancing reactivity in nucleophilic substitutions .
- Steric Influence : Bulky groups like tert-butyl () reduce conformational flexibility, which may limit interactions with biological targets compared to smaller substituents like Cl or MeO .
Ethanone Modifications
The ethanone moiety’s substituent impacts solubility and target affinity:
Mechanistic Insights :
- Antifungal Activity : Chlorine substituents (e.g., 4-ClPh) disrupt fungal membrane integrity via hydrophobic interactions .
- Antitumor Effects : Methoxy groups (e.g., 4-MeOPh) may intercalate DNA or inhibit topoisomerases .
Physicochemical Properties
Thermal Stability : Crystallographic studies (e.g., SHELX-refined structures in ) suggest that planar triazole cores with halogen substituents exhibit higher melting points .
Biological Activity
The compound 2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methylphenyl)ethanone is a triazole derivative that has garnered attention in pharmacological research due to its diverse biological activities. This article aims to provide a detailed overview of its biological activity, including its antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 508 g/mol. The structure features a triazole ring, a sulfanyl group, and various aromatic substituents that contribute to its biological activity.
Antimicrobial Activity
Triazole derivatives are known for their antimicrobial properties. The compound has been tested against various pathogens, demonstrating significant inhibitory effects.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 μg/mL |
| Escherichia coli | 16 μg/mL |
| Candida albicans | 4 μg/mL |
Studies indicate that the presence of the triazole ring is crucial for its interaction with fungal cytochrome P450 enzymes, leading to the disruption of ergosterol biosynthesis, which is vital for fungal cell membrane integrity .
Anticancer Activity
Research has highlighted the potential anticancer effects of this compound against melanoma cells. A study focused on a similar triazole derivative demonstrated that it could induce apoptosis in melanoma cells through the activation of caspases and the downregulation of anti-apoptotic proteins .
Case Study:
In vitro studies revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability in melanoma cell lines, with IC50 values ranging from 10 to 20 µM. The mechanism appears to involve cell cycle arrest and induction of oxidative stress .
Anti-inflammatory Activity
The compound has also shown promise in reducing inflammation. In animal models, administration of the triazole derivative significantly decreased levels of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests its potential as an anti-inflammatory agent, possibly through inhibition of NF-kB signaling pathways .
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- Enzyme Inhibition: The triazole moiety can chelate metal ions in enzymes critical for microbial survival and cancer cell proliferation.
- Receptor Modulation: The compound may modulate receptor activity involved in inflammatory responses and tumor growth.
Q & A
Q. What are the established synthetic routes for this triazole-thioether compound, and how are reaction conditions optimized?
The compound is synthesized via multi-step protocols. A typical route involves:
- Triazole ring formation : Cyclocondensation of thiosemicarbazides with substituted carbonyl compounds under acidic conditions (e.g., H₂SO₄ or POCl₃) .
- Thioether linkage : Alkylation of the triazole-thiol intermediate with 1-(4-methylphenyl)-2-bromoethanone in polar aprotic solvents (e.g., DMF) at 60–80°C .
- Optimization : Yield and purity depend on stoichiometric ratios (1:1.2 for thiol to alkylating agent), pH control (neutral to mildly basic), and inert atmospheres to prevent oxidation .
Q. Which analytical techniques are critical for structural characterization?
Key methods include:
- NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm for chlorophenyl/methoxyphenyl groups) .
- X-ray crystallography : Resolves spatial arrangements, such as dihedral angles between triazole and phenyl rings (e.g., 45–60° in similar derivatives) .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 479.1) .
Q. What preliminary biological screening assays are recommended?
Standard protocols include:
- Antimicrobial activity : Broth microdilution assays against S. aureus (MIC) and C. albicans (IC₅₀) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2 or MCF-7) with IC₅₀ values compared to doxorubicin .
- Enzyme inhibition : Fluorometric assays targeting COX-2 or α-glucosidase, with triazole derivatives showing IC₅₀ values <10 µM in some cases .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on phenyl rings) influence bioactivity?
- Electron-withdrawing groups (e.g., Cl on 4-chlorophenyl) enhance antimicrobial potency by increasing lipophilicity and membrane penetration .
- Methoxy groups improve solubility but may reduce binding affinity to hydrophobic enzyme pockets (e.g., COX-2 inhibition drops by ~30% compared to nitro derivatives) .
- Data-driven design : QSAR models correlate Hammett σ values of substituents with logP and IC₅₀ .
Q. What mechanistic insights explain conflicting bioactivity data across studies?
Contradictions arise from:
- Assay variability : Differences in bacterial strains (e.g., Gram-negative vs. Gram-positive) or cell culture conditions (e.g., serum concentration) .
- Redox interference : Thioether moieties may act as pro-oxidants in cytotoxicity assays, skewing results unless ROS scavengers (e.g., NAC) are used .
- Metabolic stability : Hepatic microsome studies reveal rapid demethylation of 4-methoxyphenyl groups, altering pharmacokinetics .
Q. How can computational methods predict binding modes and reactivity?
- Molecular docking : AutoDock Vina simulations show the triazole ring occupies hydrophobic pockets in COX-2 (PDB: 5KIR), with sulfanyl groups forming H-bonds to Arg120 .
- DFT calculations : HOMO-LUMO gaps (ΔE ≈ 4.1 eV) suggest electrophilic reactivity at the triazole C5 position, validated by nucleophilic substitution experiments .
- MD simulations : Trajectories (>100 ns) predict stable binding to DNA gyrase (RMSD <2 Å), aligning with observed antibacterial activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
